molecular formula C6H8BrCl3N2 B13472887 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride

1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B13472887
M. Wt: 294.4 g/mol
InChI Key: MFIXIVRUWNOWPB-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrClN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are scaled up to produce larger quantities. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Bromo-4-chloropyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

Molecular Formula

C6H8BrCl3N2

Molecular Weight

294.4 g/mol

IUPAC Name

(2-bromo-4-chloropyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6BrClN2.2ClH/c7-6-4(3-9)5(8)1-2-10-6;;/h1-2H,3,9H2;2*1H

InChI Key

MFIXIVRUWNOWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CN)Br.Cl.Cl

Origin of Product

United States

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